molecular formula C5H12ClN B1386454 N-Ethylcyclopropanamine Hydrochloride CAS No. 672302-35-1

N-Ethylcyclopropanamine Hydrochloride

Cat. No.: B1386454
CAS No.: 672302-35-1
M. Wt: 121.61 g/mol
InChI Key: MTOBNCBJZWOLCJ-UHFFFAOYSA-N
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Description

N-Ethylcyclopropanamine Hydrochloride is a chemical compound with the molecular formula C5H12ClN. It is a white to yellow solid that is commonly used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a cyclopropane ring attached to an ethylamine group, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylcyclopropanamine Hydrochloride can be synthesized through the reaction of cyclopropylamine with ethylamine in the presence of hydrochloric acid. The reaction typically takes place in a solvent such as ethanol or n-butanol. The process involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Ethylcyclopropanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Ethylcyclopropanamine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethylcyclopropanamine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-Methylcyclopropanamine Hydrochloride
  • N-Propylcyclopropanamine Hydrochloride
  • N-Butylcyclopropanamine Hydrochloride

Comparison: N-Ethylcyclopropanamine Hydrochloride is unique due to its specific ethylamine group attached to the cyclopropane ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the ethyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-ethylcyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-2-6-5-3-4-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOBNCBJZWOLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656396
Record name N-Ethylcyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672302-35-1
Record name N-Ethylcyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethylcyclopropanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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